molecular formula C27H26N2O4 B12529608 Diethyl bis[(quinolin-2-yl)methyl]propanedioate CAS No. 651330-97-1

Diethyl bis[(quinolin-2-yl)methyl]propanedioate

Cat. No.: B12529608
CAS No.: 651330-97-1
M. Wt: 442.5 g/mol
InChI Key: WXBJHNYWKLISFA-UHFFFAOYSA-N
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Description

Diethyl bis[(quinolin-2-yl)methyl]propanedioate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound, and is often utilized in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl bis[(quinolin-2-yl)methyl]propanedioate typically involves the reaction of quinoline derivatives with diethyl malonate under specific conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol, and the mixture is heated under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl bis[(quinolin-2-yl)methyl]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction may produce quinoline-2-methyl derivatives .

Scientific Research Applications

Diethyl bis[(quinolin-2-yl)methyl]propanedioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl bis[(quinolin-2-yl)methyl]propanedioate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound may inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Chloroquine: An antimalarial drug with a quinoline core.

    Camptothecin: A quinoline alkaloid with potent anticancer properties.

Uniqueness

Diethyl bis[(quinolin-2-yl)methyl]propanedioate is unique due to its dual quinoline moieties, which may enhance its ability to interact with multiple biological targets simultaneously. This structural feature distinguishes it from other quinoline derivatives and may contribute to its diverse range of applications.

Properties

CAS No.

651330-97-1

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

diethyl 2,2-bis(quinolin-2-ylmethyl)propanedioate

InChI

InChI=1S/C27H26N2O4/c1-3-32-25(30)27(26(31)33-4-2,17-21-15-13-19-9-5-7-11-23(19)28-21)18-22-16-14-20-10-6-8-12-24(20)29-22/h5-16H,3-4,17-18H2,1-2H3

InChI Key

WXBJHNYWKLISFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=NC2=CC=CC=C2C=C1)(CC3=NC4=CC=CC=C4C=C3)C(=O)OCC

Origin of Product

United States

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